molecular formula C7H8N2O3 B13538563 3-(4-formyl-1H-pyrazol-1-yl)propanoicacid

3-(4-formyl-1H-pyrazol-1-yl)propanoicacid

Cat. No.: B13538563
M. Wt: 168.15 g/mol
InChI Key: GMROAXLUUTZXAU-UHFFFAOYSA-N
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Description

3-(4-Formyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyrazole ring substituted with a formyl group at the 4-position and a propanoic acid moiety at the 1-position. The compound’s structure combines the reactivity of the formyl group (which can participate in condensation or Schiff base formation) with the carboxylic acid’s capacity for salt formation and hydrogen bonding.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-(4-formylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c10-5-6-3-8-9(4-6)2-1-7(11)12/h3-5H,1-2H2,(H,11,12)

InChI Key

GMROAXLUUTZXAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method involves the reaction of 4-formylpyrazole with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: 3-(4-carboxy-1H-pyrazol-1-yl)propanoic acid.

    Reduction: 3-(4-hydroxymethyl-1H-pyrazol-1-yl)propanoic acid.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The formyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight Key Properties/Applications Source
3-(4-Formyl-1H-pyrazol-1-yl)propanoic acid 4-formyl C₇H₈N₂O₃ 168.15 (calc.) Hypothesized reactivity via formyl and carboxyl groups Inferred
3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid 3-(4-chlorophenyl), 4-formyl C₁₃H₁₁ClN₂O₃ 278.70 Undisclosed bioactivity; potential drug intermediate
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid 4-iodo, 2-(isopropylamino) C₉H₁₃IN₃O₂ 323.13 Intermediate in pharmaceutical synthesis
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-bromo, 5-cyclopropyl, 3-CF₃ C₁₀H₁₀BrF₃N₂O₂ 341.10 High electronegativity; agrochemical applications
Chlorinated 3-phenylpropanoic acids 3,5-dichloro-4-hydroxyphenyl C₉H₈Cl₂O₃ 247.07 Antimicrobial (E. coli, S. aureus)
3-(Methylthio)propanoic acid esters Methylthio, ester groups Varies Varies Aroma compounds in pineapples (OAV > 1) –5

Key Comparative Insights

Electronic and Reactivity Profiles
  • Formyl vs. Halogen Substituents: The formyl group in 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid is electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~2–3) compared to alkyl-substituted analogs.
  • Carboxylic Acid vs. Esters: Unlike the methyl/ethyl esters of 3-(methylthio)propanoic acid (aroma compounds in pineapples ), the free carboxylic acid in the target compound enables salt formation, enhancing solubility in aqueous environments.
Physicochemical Properties
  • Solubility : The carboxylic acid group in the target compound improves water solubility compared to halogenated pyrazole derivatives (e.g., ), which are more lipophilic.
  • Thermal Stability : Formyl-substituted heterocycles are prone to thermal degradation, whereas halogenated analogs (e.g., ) exhibit higher stability due to stronger C–X bonds.

Biological Activity

3-(4-formyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

3-(4-formyl-1H-pyrazol-1-yl)propanoic acid features a pyrazole ring with a formyl group (-CHO) attached to it, along with a propanoic acid moiety. The presence of the formyl group may enhance its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activities. For instance, related pyrazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups can enhance antimicrobial efficacy.

CompoundActivityReference
3-(4-formyl-1H-pyrazol-1-yl)propanoic acidAntimicrobial
1,3-Diarylpyrazolyl-acylsulfonamidesActive against Mycobacterium tuberculosis

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds similar to 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

The mechanism by which 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors. The formyl group may participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.

Study on Antimicrobial Activity

In one study, researchers synthesized a series of pyrazole derivatives, including 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid, and evaluated their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives exhibited potent activity, highlighting the compound's potential as a lead for developing new antibiotics.

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in a mouse model of acute inflammation. The study found that compounds similar to 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid significantly reduced inflammatory markers, suggesting a promising avenue for therapeutic development.

Comparative Analysis

To understand the uniqueness of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid compared to similar compounds, a comparative analysis was conducted:

Compound NameStructural FeaturesBiological Activity
3-(4-formyl-1H-pyrazol-1-yl)propanoic acidFormyl group, Pyrazole ringAntimicrobial, Anti-inflammatory
3-(4-carboxy-1H-pyrazol-1-yl)propanoic acidCarboxylic acid instead of formylVaries in activity
3-(4-hydroxymethyl-1H-pyrazol-1-yl)propanoic acidHydroxymethyl substitutionDistinct reactivity

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